molecular formula C22H31N3O4 B2782379 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939241-80-2

3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2782379
M. Wt: 401.507
InChI Key: DJPBZUFRQWSVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the structural intricacies of related compounds. For example, research on crystal structures of certain ethyl and isopropyl derivatives revealed differences in the conformation of these compounds due to the angle of inclination between the phenoxycarbonyl ring and the piperidine ring mean plane (Raghuvarman et al., 2014). This type of research helps in understanding how slight modifications in structure can affect the overall conformation and potentially the function of these compounds.

Pharmacological Profile of Related Compounds

Studies on compounds such as YM348, a 5-HT2C receptor agonist, demonstrate the potential for the development of novel therapeutic agents. YM348 was shown to induce specific physiological responses in rats, indicating its potential utility in exploring treatments for conditions related to the serotonin system (Kimura et al., 2004).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds, such as thieno[2,3‐b][1,5]benzoxazepine derivatives, highlights the chemical versatility and potential for the development of new pharmacological agents. These compounds, analogous to loxapine, have shown potent antipsychotic activity, demonstrating the importance of synthetic chemistry in drug discovery (Kohara et al., 2002).

Metabolic Studies

The metabolism of certain novel compounds has been studied to understand their biotransformation and potential bioactivity. For instance, the metabolism of TM208 in rat bile was extensively studied, identifying several metabolites. Such studies are crucial for drug development, providing insights into the drug's stability, bioavailability, and potential toxicity (Jiang et al., 2007).

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-6-25-15(2)13-17(26)20(22(25)27)21(24-11-9-23(3)10-12-24)16-7-8-18(28-4)19(14-16)29-5/h7-8,13-14,21,26H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPBZUFRQWSVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

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